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Compound of Interest

Compound Name: Cis-cyclobutane-1,2-diol

Cat. No.: B3395319 Get Quote

Technical Guide: cis-Cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of cis-cyclobutane-1,2-diol, a four-

membered carbocyclic diol. While specific biological roles and extensive experimental data for

this compound are not widely documented, this guide consolidates available chemical and

physical properties, a detailed, analogous synthetic protocol, and theoretical spectroscopic

characteristics. The rigid, puckered structure of the cyclobutane ring makes its derivatives,

including cis-cyclobutane-1,2-diol, of interest in medicinal chemistry for creating

conformationally restricted analogues of bioactive molecules.

Chemical Identity and Physical Properties
cis-Cyclobutane-1,2-diol is identified by the CAS number 35358-33-9. Its systematic IUPAC

name is (1r,2s)-cyclobutane-1,2-diol.

Table 1: Chemical Identifiers and Physical Properties of cis-Cyclobutane-1,2-diol
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Property Value

CAS Number 35358-33-9

IUPAC Name (1r,2s)-cyclobutane-1,2-diol

Molecular Formula C₄H₈O₂

Molecular Weight 88.11 g/mol

Melting Point 12-13 °C

Boiling Point (Predicted) 220.1 ± 8.0 °C

Density (Predicted) 1.356 ± 0.06 g/cm³

Synthesis of cis-Cyclobutane-1,2-diol
A common and reliable method for the synthesis of cis-diols from alkenes is through

dihydroxylation using osmium tetroxide (OsO₄). While a specific detailed protocol for the

synthesis from cyclobutene is not readily available in the literature, the following procedure for

the analogous synthesis of cis-1,2-cyclohexanediol from cyclohexene can be adapted. This

method, known as the Upjohn dihydroxylation, uses a catalytic amount of osmium tetroxide

with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).

Experimental Protocol: Dihydroxylation of Cyclobutene
(Analogous to Cyclohexene)
Materials:

Cyclobutene

N-methylmorpholine N-oxide (NMO)

Osmium tetroxide (catalytic amount)

Acetone

Water
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Sodium bisulfite (or another suitable reducing agent)

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve cyclobutene and N-methylmorpholine N-oxide in a mixture

of acetone and water.

To this stirring solution, add a catalytic amount of osmium tetroxide.

Allow the reaction to stir at room temperature until the reaction is complete (monitoring by

TLC is recommended).

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

Stir the mixture for 30-60 minutes.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by flash chromatography or recrystallization to obtain pure cis-
cyclobutane-1,2-diol.

Spectroscopic Data (Predicted)
Specific experimental spectra for cis-cyclobutane-1,2-diol are not widely available. However,

based on the analysis of related cyclobutane derivatives, the following spectral characteristics

can be anticipated.
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Table 2: Predicted Spectroscopic Data for cis-Cyclobutane-1,2-diol

Spectroscopy Predicted Peaks and Chemical Shifts

¹H NMR

Due to the symmetry of the molecule, a

simplified spectrum is expected. Protons on the

carbons bearing the hydroxyl groups (CH-OH)

would appear as a multiplet. The methylene

protons (CH₂) would also likely appear as

multiplets. The chemical shifts would be

influenced by the electronegativity of the

hydroxyl groups.

¹³C NMR

Two distinct signals are expected: one for the

two equivalent carbons attached to the hydroxyl

groups (C-OH) and another for the two

equivalent methylene carbons (CH₂). The C-OH

signal would be downfield due to the deshielding

effect of the oxygen atoms.

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

of the hydroxyl groups. C-H stretching vibrations

for the cyclobutane ring would be observed

around 2850-3000 cm⁻¹. C-O stretching would

appear in the 1000-1200 cm⁻¹ region.

Biological Activity and Applications
There is limited information in the scientific literature regarding the specific biological activity or

signaling pathway involvement of cis-cyclobutane-1,2-diol. However, the cyclobutane motif is

of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can be used

to lock flexible molecules into specific conformations, which can be advantageous for

optimizing drug-receptor interactions. Cyclobutane-containing compounds are being explored

as metabolically stable and conformationally constrained scaffolds in the development of novel

therapeutics.
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Visualizations
Synthetic Pathway of cis-Cyclobutane-1,2-diol
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Caption: Synthesis of cis-Cyclobutane-1,2-diol from Cyclobutene.

Experimental Workflow for the Synthesis of cis-
Cyclobutane-1,2-diol
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Caption: Experimental Workflow for cis-Cyclobutane-1,2-diol Synthesis.

To cite this document: BenchChem. [cis-cyclobutane-1,2-diol CAS number and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3395319?utm_src=pdf-body-img
https://www.benchchem.com/product/b3395319?utm_src=pdf-body
https://www.benchchem.com/product/b3395319#cis-cyclobutane-1-2-diol-cas-number-and-iupac-name
https://www.benchchem.com/product/b3395319#cis-cyclobutane-1-2-diol-cas-number-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3395319#cis-cyclobutane-1-2-diol-cas-number-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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